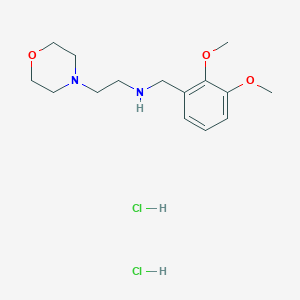

N-(2,3-dimethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride

Description

N-(2,3-Dimethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride (CAS: 1050418-99-9) is a dihydrochloride salt featuring a morpholine ring and a 2,3-dimethoxybenzyl substituent. Its synthesis and purity (95%) are documented in chemical catalogs, though specific pharmacological or mechanistic data remain scarce in the provided evidence .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3.2ClH/c1-18-14-5-3-4-13(15(14)19-2)12-16-6-7-17-8-10-20-11-9-17;;/h3-5,16H,6-12H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXQLAUISFEBPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCCN2CCOCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C15H26Cl2N2O3

- Molecular Weight : 319.29 g/mol

- CAS Number : 6461314

Research indicates that this compound may exert its biological effects through various mechanisms, primarily involving the modulation of protein kinase pathways. Specifically, it has been associated with the inhibition of Protein Kinase B (PKB), which plays a crucial role in cell proliferation and survival. The inhibition of PKB may contribute to its potential anticancer properties, as PKB is often implicated in the progression of various cancers .

Biological Activities

-

Anticancer Properties :

- The compound has shown promise in preclinical studies targeting multiple cancer types, including breast cancer and glioblastoma. Its ability to inhibit PKB activity suggests it may disrupt signaling pathways that promote tumor growth and survival .

- A study indicated that compounds similar to this compound could be effective against ovarian and colorectal cancers, among others .

-

Neuroprotective Effects :

- Preliminary findings suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress. This area requires further exploration to establish efficacy and mechanisms.

- Anti-inflammatory Activity :

Table 1: Summary of Biological Activities

Research Highlights

- A patent study highlighted the compound's structure as a promising candidate for developing new anticancer therapies targeting PKB pathways .

- Another investigation into similar morpholine derivatives suggested enhanced biological activity when substituted with specific functional groups, indicating that structural modifications could optimize therapeutic effects .

Scientific Research Applications

N-DMBE has been investigated for several biological activities:

- Immunomodulatory Effects : Preliminary studies indicate that N-DMBE may enhance immune responses or be useful in treating autoimmune diseases. Its potential to modulate immune functions makes it a subject of interest in immunology research.

- Neurotransmitter Interaction : The compound may interact with neurotransmitter systems, potentially influencing mood and cognition. This aspect suggests its potential use in neuropharmacology.

Therapeutic Applications

The therapeutic applications of N-DMBE are diverse:

- Autoimmune Diseases : Due to its immunomodulatory properties, N-DMBE could be explored as a treatment option for conditions like rheumatoid arthritis or lupus.

- Cognitive Disorders : By affecting neurotransmitter systems, the compound may have implications in treating mood disorders such as depression or anxiety.

Binding Affinity Studies

Research has focused on the binding affinity of N-DMBE to various receptors. Initial findings suggest interactions with G protein-coupled receptors (GPCRs), which are critical targets in pharmacology. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.

Immunomodulatory Research

A study conducted on the immunomodulatory effects of N-DMBE demonstrated its ability to enhance T-cell proliferation in vitro. This finding supports its potential application in therapies aimed at boosting immune responses during infections or vaccinations.

Neuropharmacological Investigations

In another investigation focusing on cognitive effects, N-DMBE was shown to improve memory retention in animal models subjected to stress. This suggests that the compound may have protective effects against stress-induced cognitive decline.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 2,3-dimethoxybenzyl group in the target compound contrasts with 3,4-dimethoxybenzyl (QK-1546, OR-4269) or 2,6-dimethoxybenzyl (SS-5696). These positional differences may alter electronic properties and steric hindrance, impacting receptor binding or metabolic stability.

- Amine Core: The morpholine ring in the target compound differs from piperidine (SS-5696, QY-0701) or phenylethylamine (QK-1546, OR-4269) backbones.

- Halogenated Analogs : The fluorobenzyl derivative replaces methoxy groups with a fluorine atom, which could increase lipophilicity and affect bioavailability or target affinity.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structural integrity of N-(2,3-dimethoxybenzyl)-2-morpholin-4-ylethanamine dihydrochloride?

- Methodological Answer: Utilize a combination of FT-IR to identify functional groups (e.g., morpholine ring vibrations at 1100–1250 cm⁻¹) and ¹H/¹³C NMR to resolve aromatic protons (2,3-dimethoxybenzyl group) and morpholine methylene signals. 2D NMR techniques (COSY, HMQC) can clarify connectivity, as demonstrated in analogous morpholine complexes . X-ray crystallography is optimal for absolute conformation validation, with data refinement (R factor < 0.05) ensuring accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Adhere to H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) guidelines. Use nitrile gloves, fume hoods, and sealed containers to minimize exposure. Emergency procedures should include eye rinsing with saline (15 mins) and immediate medical consultation for ingestion, as outlined in analogous benzylamine safety data .

Q. How should researchers store this compound to maintain stability?

- Methodological Answer: Store at room temperature (RT) in airtight, light-protected containers under nitrogen to prevent hygroscopic degradation. Stability studies for related dihydrochloride salts recommend humidity control (<40% RH) and periodic HPLC purity checks (≥95% by area normalization) .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo bioactivity data for this compound be resolved?

- Methodological Answer: Discrepancies may arise from bioavailability or metabolic differences. Conduct pharmacokinetic profiling (e.g., LC-MS/MS plasma analysis) to assess absorption and half-life. Parallel in vitro assays using hepatocyte models can identify metabolic inactivation pathways. Adjust dosing regimens or explore prodrug strategies to bridge efficacy gaps .

Q. What advanced techniques are suitable for resolving crystalline structure and conformational dynamics?

- Methodological Answer: Single-crystal X-ray diffraction at 100 K with synchrotron radiation achieves high resolution (mean C–C bond length ±0.003 Å). Pair with DFT calculations to model electronic environments. For dynamic studies, variable-temperature NMR (VT-NMR) tracks conformational changes in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.